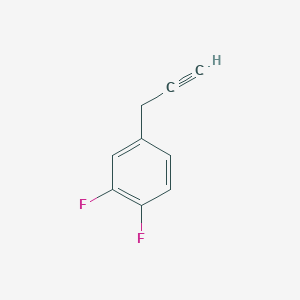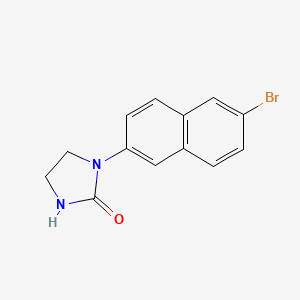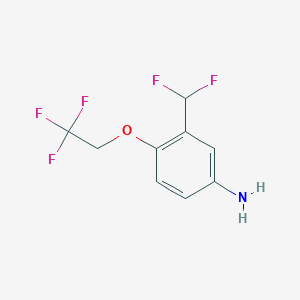
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound known for its unique structure and properties. It contains both difluoromethyl and trifluoroethoxy groups attached to an aniline core, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline typically involves the introduction of difluoromethyl and trifluoroethoxy groups to an aniline derivative. One common method includes the reaction of aniline with difluoromethylating agents and trifluoroethoxy reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact pathways and targets may vary depending on the application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2,2-Trifluoroethoxy)aniline: Shares the trifluoroethoxy group but lacks the difluoromethyl group.
4-(2,2,2-Trifluoroethoxy)aniline: Similar structure but with different substitution patterns.
Difluoromethylaniline: Contains the difluoromethyl group but lacks the trifluoroethoxy group.
Uniqueness
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both difluoromethyl and trifluoroethoxy groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H8F5NO |
|---|---|
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
3-(difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)6-3-5(15)1-2-7(6)16-4-9(12,13)14/h1-3,8H,4,15H2 |
InChI-Schlüssel |
ADHMJDQPOGJVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)



![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

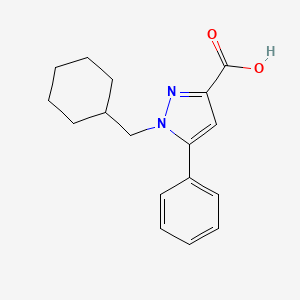
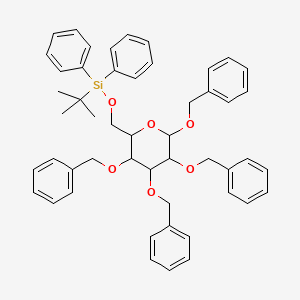


![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
